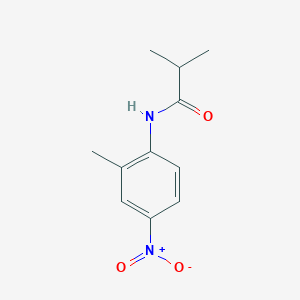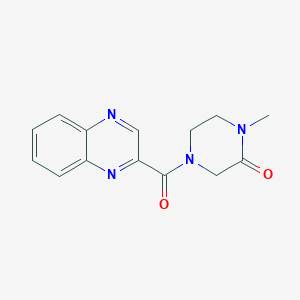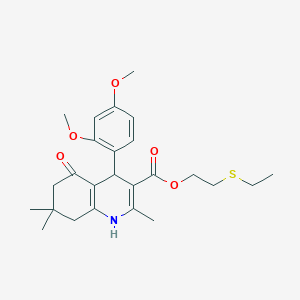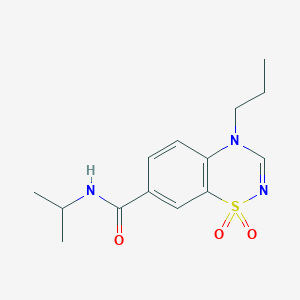
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as Sulfasalazine, is a drug that has been used for several decades to treat inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized to two active compounds, sulfapyridine and 5-aminosalicylic acid (5-ASA), which have anti-inflammatory properties. In addition to its clinical applications, Sulfasalazine has also been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee is not fully understood, but it is believed to involve the inhibition of several inflammatory pathways. N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee is metabolized to sulfapyridine and 5-ASA, which have anti-inflammatory properties. Sulfapyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. 5-ASA has been shown to inhibit the production of leukotrienes and prostaglandins, which are involved in the inflammatory response.
Biochemical and physiological effects:
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. It has also been shown to reduce the production of leukotrienes and prostaglandins, which are involved in the inflammatory response. In addition, N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been shown to increase the production of anti-inflammatory cytokines, such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its mechanism of action and clinical applications. It is also readily available and relatively inexpensive. However, there are also limitations to using N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments. In addition, the use of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee may be confounded by its metabolites, sulfapyridine and 5-ASA, which may have independent effects on the experimental outcome.
Direcciones Futuras
There are several future directions for research on N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee. One area of research is the development of new formulations of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee that may improve its effectiveness and reduce its side effects. Another area of research is the identification of new applications for N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee, such as in the treatment of other inflammatory conditions. Finally, there is a need for further research on the mechanism of action of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee and its metabolites, which may lead to the development of new drugs with similar or improved anti-inflammatory properties.
Métodos De Síntesis
The synthesis of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee involves the reaction of 4-aminobenzenesulfonamide with ethyl glycinate hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to form N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee. The overall yield of the synthesis is approximately 60%.
Aplicaciones Científicas De Investigación
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been extensively studied for its clinical applications in the treatment of IBD and RA. It has been shown to reduce inflammation and improve symptoms in patients with these conditions. In addition to its clinical applications, N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has also been studied for its potential use in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-12(8-10(11)13)16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJAQKBTGPZLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 2-[1-(3-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5052944.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5052965.png)
![5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5052975.png)
![methyl 2-methyl-3-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5052979.png)
![2-[tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate hydrochloride](/img/structure/B5052994.png)

![4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5053023.png)

![4-{[benzyl(butyl)amino]methyl}-2-ethoxyphenol](/img/structure/B5053035.png)
